molecular formula C19H26FN3O4 B12993212 tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate

tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B12993212
M. Wt: 379.4 g/mol
InChI Key: SLQZFGMBIPFSQR-UHFFFAOYSA-N
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Description

tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of a fluoro and hydroxy group on the phenyl ring, along with the triazaspiro structure, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Spiro Compound: This involves the cyclization of a suitable precursor to form the spiro linkage.

    Introduction of Functional Groups: The fluoro and hydroxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Protection and Deprotection Steps: tert-Butyl groups are often used as protecting groups during the synthesis to prevent unwanted reactions at specific sites.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a ketone.

    Reduction: The oxo group in the triazaspiro structure can be reduced to form a hydroxyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a hydroxyl group.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. The presence of the fluoro group can be particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The fluoro and hydroxy groups on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, while the triazaspiro structure can provide a rigid framework for binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate apart from similar compounds is the presence of both fluoro and hydroxy groups on the phenyl ring, along with the triazaspiro structure. This combination of functional groups and structural features provides unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H26FN3O4

Molecular Weight

379.4 g/mol

IUPAC Name

tert-butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C19H26FN3O4/c1-18(2,3)27-17(26)23-8-6-19(7-9-23)14(11-21-16(25)22-19)13-5-4-12(20)10-15(13)24/h4-5,10,14,24H,6-9,11H2,1-3H3,(H2,21,22,25)

InChI Key

SLQZFGMBIPFSQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC(=O)N2)C3=C(C=C(C=C3)F)O

Origin of Product

United States

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